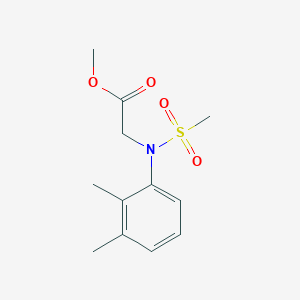

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS Number: 592472-91-8) is a sulfonamide derivative that has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 271.33 g/mol

- Structure : The compound features a methylsulfonyl group attached to a glycine derivative, which is further substituted with a 2,3-dimethylphenyl moiety.

This compound exhibits several biological activities primarily through the inhibition of specific enzymatic pathways:

- Rho Kinase Inhibition : The compound has been identified as a potent inhibitor of Rho kinase, an enzyme implicated in various pathological conditions such as hypertension, inflammation, and cancer. By inhibiting Rho kinase, it may help in the treatment of diseases characterized by smooth muscle contraction and excessive cell proliferation .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can modulate inflammatory responses. This is particularly relevant in conditions like asthma and cardiovascular diseases where inflammation plays a crucial role .

- Tyrosinase Inhibition : While not directly studied for this specific compound, related analogs have shown significant inhibition of mushroom tyrosinase, suggesting potential applications in dermatological treatments for pigmentation disorders .

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Cardiovascular Diseases : Its Rho kinase inhibitory action may provide benefits in managing conditions such as hypertension and heart failure by promoting vasodilation and reducing vascular resistance.

- Cancer Therapy : By inhibiting cell proliferation pathways, this compound could be explored as a potential adjunct therapy in cancer treatment.

- Neurological Disorders : The modulation of inflammatory pathways may also have implications for neurodegenerative diseases where inflammation is a contributing factor.

Research Findings

A summary of relevant studies and findings related to the biological activity of this compound is presented below:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is being investigated for its therapeutic properties, particularly in the treatment of various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

2. Mechanism of Action

Research indicates that the compound may interact with specific biological targets such as enzymes or receptors, influencing pathways involved in inflammation and pain perception. Understanding these interactions is crucial for developing effective therapeutic agents.

| Application | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation in various models. |

| Analgesic properties | May alleviate pain through modulation of pain pathways. |

| Enzyme inhibition | Potential to inhibit specific enzymes involved in disease processes. |

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several organic chemistry techniques such as nucleophilic substitution and acylation. These methods allow for the controlled formation of the compound, ensuring high purity and yield.

Case Studies

1. In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities associated with inflammatory responses. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

2. Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that at therapeutic doses, the compound exhibits low toxicity, making it a viable candidate for further development.

Future Research Directions

Further research is needed to fully elucidate the biological mechanisms underlying the therapeutic effects of this compound. This includes:

- In Vivo Studies : To confirm efficacy and safety in live models.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

- Clinical Trials : Initiating trials to evaluate therapeutic benefits in human subjects.

Eigenschaften

IUPAC Name |

methyl 2-(2,3-dimethyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-6-5-7-11(10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUSWJOBOXYZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)OC)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.